molecular formula FeNi B8629982 Nickel Iron composite CAS No. 12062-87-2

Nickel Iron composite

Cat. No.: B8629982
CAS No.: 12062-87-2
M. Wt: 114.54 g/mol
InChI Key: UGKDIUIOSMUOAW-UHFFFAOYSA-N
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Description

Nickel Iron Composite is an advanced functional material comprised of nickel and iron, recognized for its synergistic properties that make it highly valuable across multiple research domains. Its primary research applications are in energy storage and electrocatalysis, where it functions as a highly efficient and stable electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process for sustainable energy technologies. Studies show that composites like nickel-iron phosphide on a carbon cloth substrate exhibit low overpotentials (e.g., 186 mV at 10 mA·cm⁻²) and excellent durability in alkaline environments, enhancing the efficiency of water-splitting systems . Furthermore, nickel-iron composites are instrumental in environmental remediation research. For instance, iron-nickel bimetallic biochar composites have demonstrated high reactivity for the efficient remediation of toxic Cr(VI), reducing it to less harmful Cr(III) through synergistic mechanisms involving the metal alloy and the biochar support . In the field of electronics and materials science, these composites are key to developing next-generation magnetic nanocomposites. The combination of nickel with iron oxide nanoparticles can yield materials that simultaneously achieve high magnetic saturation and low core loss, which are essential for miniaturizing on-chip power components like inductors . The composite's utility is further extended to biohydrogen production, where nickel-iron doped granular activated carbon serves as an effective immobilization support for microorganisms, significantly enhancing hydrogen yield and production rates . The material's value stems from the strong electronic interaction between nickel and iron, which modulates the electronic structure, enhances charge transfer, and creates abundant active sites, thereby improving both catalytic activity and structural stability. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

12062-87-2

Molecular Formula

FeNi

Molecular Weight

114.54 g/mol

IUPAC Name

iron;nickel

InChI

InChI=1S/Fe.Ni

InChI Key

UGKDIUIOSMUOAW-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Ni]

Origin of Product

United States

Preparation Methods

Anaerobic Sulfate-Reducing Bacteria (SRB) Mediated Corrosion

Recent advancements in green chemistry have leveraged microbial activity to synthesize Ni-Fe composites. In a groundbreaking approach, sulfate-reducing bacteria (SRB) were employed to corrode nickel and iron precursors under anaerobic conditions, forming iron sulfide-decorated nickel-iron hydroxides. This method utilizes SRB’s natural metabolic process, where sulfate serves as an electron acceptor, facilitating the reduction of metal ions and subsequent precipitation of composite materials.

The resulting composites exhibit a unique heterostructure, combining amorphous oxyhydroxides with crystalline iron sulfide phases. X-ray diffraction (XRD) analysis confirms the coexistence of NiFeOOH and FeS₂, while transmission electron microscopy (TEM) reveals nanoparticle aggregates (20–50 nm) with lattice fringes corresponding to (003) planes of layered double hydroxides. Electrocatalytic testing in alkaline media demonstrates an overpotential of 270 mV at 10 mA/cm² for the oxygen evolution reaction (OER), outperforming many synthetic catalysts.

Mechanistic Insights and Synergistic Effects

Density functional theory (DFT) calculations attribute the high OER activity to electron transfer between sulfide and oxyhydroxide phases. The sulfide domains lower the energy barrier for *OH intermediate adsorption, while oxyhydroxide layers stabilize oxygen-containing species during catalysis. This synergy reduces charge-transfer resistance, as evidenced by electrochemical impedance spectroscopy (EIS) showing a 40% decrease compared to monometallic hydroxides.

Chemical Precipitation and Thermal Treatment

Alkaline Coprecipitation and Phase Formation

Traditional chemical methods involve coprecipitation of Ni²⁺ and Fe³⁺ in alkaline media. A study using 14 M KOH achieved composites of nickel-iron alloy and magnetite (Fe₃O₄). The process involves:

  • Dissolving nickel and iron salts in a molar ratio ≥ 0.33 (Ni:Fe).

  • Adjusting pH to >12 to precipitate mixed hydroxides.

  • Annealing at 800°C under argon to crystallize alloys and spinel phases.

XRD patterns show broad diffraction peaks for as-synthesized composites, indicating poor crystallinity and heterogeneous composition. Post-annealing, sharp peaks emerge at 44.5° (NiFe alloy) and 35.4° (Fe₃O₄), confirming phase separation.

Table 1: Key Parameters for Alkaline Coprecipitation

ParameterValue/Description
KOH concentration14 M
Ni:Fe molar ratio≥0.33
Annealing temperature800°C
AtmosphereArgon
Crystalline phasesNiFe alloy, Fe₃O₄, NiO (minor)

Microstructural Evolution and Oxide Layering

High-resolution TEM (HRTEM) of annealed composites reveals a core-shell structure: NiFe alloy grains (0.1–0.2 µm) are encapsulated by a 20 nm NiO layer, further coated with a 2–3 nm amorphous phase. Electron energy loss spectroscopy (EELS) confirms Fe enrichment at oxide/alloy interfaces, which enhances magnetic properties.

Electrodeposition Techniques for Composite Coatings

Pulsed Reverse Electrodeposition (PRED)

Pulsed reverse electrodeposition (PRED) enables the synthesis of graphene-reinforced Ni-Fe coatings. A study achieved a Zn-Ni-Gr composite with 0.4 g/L graphene oxide (GO) in the electrolyte. Key parameters include:

  • Current density: 13.75 A/dm²

  • Temperature: 40°C

  • Pulse frequency: 1 Hz

GO is reduced in situ to graphene (Gr) during deposition, forming a dense coating with refined grains (50–100 nm). The Gr acts as a nucleation site, reducing grain size by 60% compared to conventional electrodeposition.

Table 2: Electrodeposition Bath Composition

ComponentConcentration
Nickel ammonium sulfamate350 g/L
Nickel chloride10 g/L
Boric acid20 g/L
Citric acid5 g/L
Sodium dodecyl sulfate0.015 g/L

Corrosion Resistance and Mechanical Properties

Graphene incorporation increases coating hardness by 2.3× (590 HV vs. 255 HV) and reduces corrosion rate from 71.64 to 2.47 mils/year. Electrochemical tests in 3.5% NaCl show a charge-transfer resistance (Rₜ) of 368.4 Ω·cm² for Gr-containing coatings, 10× higher than pure Ni-Fe.

High-Temperature Pyrolysis and Catalytic Decomposition

Encapsulation in Carbon Nanotubes (CNTs)

Pyrolysis of polypropylene with Ni-Fe/Al₂O₃ catalysts at 700°C produces CNTs encapsulating Ni-Fe nanoparticles. The process involves:

  • Catalytic decomposition of hydrocarbons over Ni-Fe alloys.

  • Carbon diffusion and precipitation forming CNTs.

HRTEM shows alloy nanoparticles (10–20 nm) confined within CNT cavities. The encapsulated structure prevents oxidation, enabling stable performance in solid oxide fuel cells (SOFCs) at 500°C (885 mW/cm² power density).

DFT Validation of Catalytic Activity

DFT calculations reveal near-zero hydrogen adsorption energy (ΔGₕ) at the hollow site of NiFe alloys, optimal for hydrogen evolution reactions. The confined geometry of CNTs further enhances charge transfer, reducing activation energy by 0.3 eV compared to unencapsulated alloys.

Comparative Analysis of Preparation Techniques

Table 3: Method Comparison for Ni-Fe Composites

MethodAdvantagesLimitationsApplications
Microbial corrosionEco-friendly, low energySlow synthesis (days)Electrocatalysts
ElectrodepositionHigh precision, room temperatureLimited to conductive substratesCorrosion-resistant coatings
PyrolysisScalable, high conductivityRequires high temperaturesEnergy storage devices

Microbial methods excel in sustainability but lack scalability. Electrodeposition offers nanoscale control but is substrate-dependent. High-temperature pyrolysis produces robust composites but consumes significant energy.

Chemical Reactions Analysis

Types of Reactions

Iron-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: Oxygen or air at high temperatures.

    Reduction: Hydrogen or carbon monoxide at high temperatures.

    Substitution: Other metal salts or powders mixed with the iron-nickel alloy.

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Compounds

Nickel Iron vs. Pure Iron and Nickel

The base elements of Ni-Fe composites, iron (Fe) and nickel (Ni), exhibit distinct properties that influence composite performance:

Property Iron (Fe) Nickel (Ni)
Density (g/cm³) 7.874 8.908
Tensile Strength (MPa) 540 345
Melting Point (°C) 1538 1455
Thermal Conductivity (W/m·K) 80.2 90.7
Mohs Hardness 4.5 4.0

Source: Comparative data from elemental studies

Ni-Fe composites leverage the ductility of nickel and the strength of iron, resulting in materials with balanced mechanical and thermal properties. For example, Invar (Ni-Fe 36%), a controlled-expansion alloy, maintains dimensional stability across temperatures due to nickel's low thermal expansion coefficient .

Nickel Iron vs. Iron-Chromium-Nickel (Fe-Cr-Ni) Alloys

Fe-Cr-Ni alloys, such as stainless steel, prioritize corrosion resistance and high-temperature strength. Key differences include:

  • Composition : Fe-Cr-Ni alloys incorporate chromium (10–30%) for oxide-layer formation, whereas Ni-Fe composites focus on magnetic and thermal properties .
  • Applications : Fe-Cr-Ni alloys dominate in chemical processing and aerospace due to corrosion resistance, while Ni-Fe composites excel in electromagnetic applications (e.g., transformers) .
  • Mechanical Properties : Fe-Cr-Ni alloys generally exhibit higher yield strength (≥205 MPa) compared to Ni-Fe composites (120–180 MPa) but lack comparable magnetic performance .

Nickel Iron vs. Tungsten-Nickel-Iron (W-Ni-Fe) Alloys

W-Ni-Fe alloys are high-density materials used in radiation shielding and aerospace. Comparative highlights:

Parameter Ni-Fe Composite W-Ni-Fe Alloy
Density (g/cm³) 7.8–8.9 16.5–18.5
Primary Application Magnetic shielding Radiation shielding
Thermal Conductivity 80–90 W/m·K 50–70 W/m·K
Tensile Strength 300–600 MPa 500–1000 MPa

Source: Data from alloy studies

W-Ni-Fe alloys outperform Ni-Fe in mechanical strength and density but are less efficient in magnetic applications due to tungsten's paramagnetic nature .

Nickel Iron vs. Copper/Carbon Composites with Ni/Fe Additives

Copper/carbon (C/Cu) composites modified with Fe₂O₃ or Ni exhibit enhanced electrical and mechanical properties. Key contrasts:

  • Interfacial Bonding : Ni-doped C/Cu composites achieve a contact angle reduction from 124° to 38°, improving wettability and interfacial strength. Fe₃C formation similarly enhances bonding in Fe₂O₃-doped systems .
  • Electrical Conductivity : Ni additives increase conductivity by 283.7% in C/Cu composites, surpassing Fe₂O₃ (140.8%) .
  • Applications : Ni-Fe composites are preferred for magnetic applications, while Ni/Cu-carbon hybrids target high-speed rail pantographs .

Key Research Findings

  • Compaction Behavior : Ni-Fe powders require higher compaction pressures (150 MPa) compared to pure iron or nickel to achieve uniform density, as shown in die-compaction studies .

  • Environmental Impact : RKEF (Rotary Kiln Electric Furnace) nickel production methods, as used in Fujian Province, China, emphasize cost efficiency ($1.8B total investment) but face challenges in emissions intensity .
  • Microstructural Stability : Ni-Fe composites doped with 5–7% Mo exhibit improved high-temperature stability, critical for aerospace components .

Q & A

Q. What are the common synthesis methods for nickel-iron composites, and how do their process parameters influence material properties?

Nickel-iron composites are synthesized via:

  • Electrodeposition : Adjusting parameters like electrolyte composition (e.g., CTAB concentration) and current density to control particle dispersion and coating hardness .
  • Laser Cladding : Optimizing laser power (e.g., 1150–1350°C) and scanning speed to achieve crack-free, wear-resistant coatings with TiC/WC reinforcements .
  • Self-Propagating High-Temperature Synthesis (SHS) : Using exothermic reactions (e.g., 650–750°C reduction) to produce composite powders with tailored carbide phases .
  • Powder Metallurgy : Pressing composite powders (e.g., 360 MPa) followed by sintering to enhance density and mechanical strength .

Methodological Tip: Compare phase purity (via XRD) and microstructure (via SEM) across methods to select optimal techniques for target applications.

Q. How do researchers characterize the microstructure and phase composition of nickel-iron composites?

  • SEM/WDS Analysis : Maps elemental distribution (e.g., Ti, B, Cr, Fe, Ni) to identify carbide phases and matrix homogeneity .
  • XRD : Detects phases like TiB₂, Cr₃C₂, or SiO₂ in oxide scales, correlating with oxidation resistance .
  • Thermogravimetric Analysis (TGA) : Quantifies oxidation kinetics by measuring mass gain (e.g., 900°C for 50–200 hours) and fitting data to parabolic rate laws .

Data Interpretation: Use Rietveld refinement to resolve overlapping peaks in XRD data and calculate lattice parameters for carbon-deficient carbides .

Q. What mechanical properties are critical for evaluating nickel-iron composites, and how are they tested?

  • Hardness : Vickers or Rockwell tests assess wear resistance (e.g., 700–1000 MPa tensile strength for W-Ni-Fe alloys) .
  • Tribological Performance : Pin-on-disk tests under varying temperatures (e.g., 25–800°C) quantify friction coefficients and wear rates .
  • Thermal Expansion : Dilatometry measures linear expansion coefficients (e.g., 4–6 ×10⁻⁶/°C for W-Ni-Fe), critical for high-temperature applications .

Experimental Design: Pair mechanical tests with microstructural analysis to link properties to grain boundaries or reinforcement distribution.

Advanced Research Questions

Q. How can oxidation kinetics of nickel-iron composites be modeled under high-temperature conditions?

At 900°C, oxidation follows a dual-stage process:

  • Initial Stage : Slow mass gain due to simultaneous graphite loss and Fe/Si oxidation.
  • Steady-State Stage : Rapid SiO₂/Cr₂O₃ scale formation, with thickness (Y) modeled as Y=kt0.5Y = k \cdot t^{0.5}, where kk is the parabolic rate constant . Methodological Insight: Use Arrhenius plots to extrapolate oxidation rates to untested temperatures and validate with TGA-derived activation energies.

Q. What strategies mitigate microstructural defects in laser-clad nickel-iron composites?

  • Preheating Substrates : Reduces thermal gradients, minimizing crack formation in WC-reinforced coatings .
  • Graded Composites : Layered structures (e.g., Ni/Ni₃Al) balance thermal expansion mismatches .
  • Process Optimization : Adjust laser power (2–4 kW) and powder feed rates to control dilution and porosity .

Data Contradiction Alert: Some studies report improved hardness with higher WC content, while others note brittleness—correlate with carbide size and distribution .

Q. How do nickel-iron ratios affect catalytic performance in nanocomposites?

Fe₃O₄/NiO nanocomposites show enhanced catalytic activity in hydrothermal liquefaction at optimal Ni:Fe ratios (e.g., 1:3), attributed to synergistic electronic effects . Experimental Validation: Use XPS to confirm surface oxidation states and TEM to correlate activity with particle size (e.g., <50 nm for high surface area) .

Q. What computational methods predict the microstructure-property relationships in nickel-iron composites?

  • Phase-Field Modeling : Simulates carbide precipitation during solidification .
  • Finite Element Analysis (FEA) : Predicts stress distribution in laser-clad layers under thermal cycling . Validation Step: Compare simulated grain structures with EBSD results to refine model parameters .

Comparative and Methodological Questions

Q. How do sintering methods (e.g., SHS vs. conventional) impact the mechanical properties of TiB₂-Ni-Fe composites?

Q. What analytical approaches resolve contradictions in reported wear rates of nickel-iron coatings?

Discrepancies arise from:

  • Test Conditions : Higher normal loads accelerate wear but may not reflect real-world scenarios .
  • Reinforcement Type : TiC offers better high-temperature stability than WC, which degrades above 600°C . Resolution Strategy: Standardize testing protocols (e.g., ASTM G99) and report environmental conditions (humidity, temperature) .

Q. How do environmental factors (e.g., pH, ionic strength) influence the electrochemical behavior of nickel-iron composites?

In acidic environments (pH < 4), Fe dissolves preferentially, leaving porous Ni-rich surfaces vulnerable to pitting . Methodology: Use electrochemical impedance spectroscopy (EIS) to model corrosion rates and identify passivation thresholds .

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